molecular formula C28H37N5O7S B14476136 L-Tyrosylglycyl-L-alanyl-L-phenylalanyl-L-methionine CAS No. 66609-17-4

L-Tyrosylglycyl-L-alanyl-L-phenylalanyl-L-methionine

Cat. No.: B14476136
CAS No.: 66609-17-4
M. Wt: 587.7 g/mol
InChI Key: WXXXTGCEFZNPNO-ZMVGRULKSA-N
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Description

L-Tyrosylglycyl-L-alanyl-L-phenylalanyl-L-methionine is a synthetic peptide composed of five amino acids: tyrosine, glycine, alanine, phenylalanine, and methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycyl-L-alanyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (methionine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for alanine, glycine, and tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycyl-L-alanyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosylglycyl-L-alanyl-L-phenylalanyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tyrosylglycyl-L-alanyl-L-phenylalanyl-L-methionine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine
  • L-Tyrosyl-L-alanyl-L-alanyl-L-phenylalanyl-L-methionine

Uniqueness

L-Tyrosylglycyl-L-alanyl-L-phenylalanyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various molecular targets, making it valuable in diverse research applications.

Properties

CAS No.

66609-17-4

Molecular Formula

C28H37N5O7S

Molecular Weight

587.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C28H37N5O7S/c1-17(31-24(35)16-30-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)33-23(15-18-6-4-3-5-7-18)27(38)32-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,37)(H,31,35)(H,32,38)(H,33,36)(H,39,40)/t17-,21-,22-,23-/m0/s1

InChI Key

WXXXTGCEFZNPNO-ZMVGRULKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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